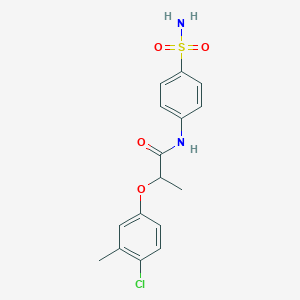

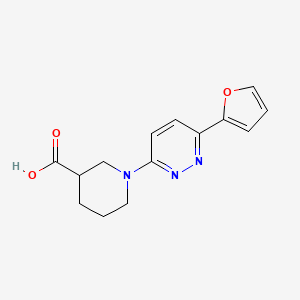

![molecular formula C24H22N2O5S B2488872 (Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-47-3](/img/structure/B2488872.png)

(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of complex molecules like this involves strategic reactions that construct the molecular framework efficiently. Related studies involve the synthesis of naphthoquinone derivatives and thiazole compounds through cyclocondensation and other multi-step reactions, demonstrating methodologies that could be adapted for synthesizing the target compound (Nakamori et al., 1988); (Liu et al., 1992).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic and crystallographic techniques to determine the arrangement of atoms within a molecule. Studies on similar molecules have utilized NMR, IR, and X-ray diffraction to elucidate their structures, highlighting the importance of these techniques in confirming molecular frameworks and functional groups (H. Nagarajaiah, N. Begum, 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their participation in various organic reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, revealing insights into their functional group reactivity and potential applications in synthesis. For instance, thiazole derivatives have shown versatility in reactions geared towards the synthesis of compounds with potential biological activities (Mohamed, 2021).

Scientific Research Applications

Anticancer Properties

Research on naphthyridine derivatives, such as the study by Kong et al. (2018), highlights their potential in cancer treatment. Naphthyridine derivatives have shown anticancer activity in human melanoma cell lines through the induction of necroptosis at low concentrations and apoptosis at high concentrations. The ability to trigger cell death pathways makes these derivatives promising candidates for melanoma treatment (Kong et al., 2018).

Antimicrobial and Antioxidant Activities

Compounds like N-aryl hydrazones and their thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown significant activity against various bacterial and fungal strains, as well as antioxidant capabilities, indicating their potential in developing new antimicrobial agents and antioxidants (Nandagokula et al., 2012).

Liquid Crystalline Properties

Research into Schiff base-ester central linkages involving 2,6-disubstituted naphthalene ring systems has led to the synthesis of compounds with liquid crystalline properties. These compounds have potential applications in the development of new materials for electronic and optical devices, highlighting the versatility of naphthalene derivatives in material science (Thaker et al., 2012).

Synthesis and Characterization

Studies like those conducted by Shahvelayati et al. (2017) on the synthesis of functionalized thiazol-2(3H)-imines demonstrate the chemical versatility of compounds within this chemical family. These studies not only expand the chemical toolbox available for synthetic chemists but also open pathways for the development of novel compounds with potential applications in various fields of chemistry and biology (Shahvelayati et al., 2017).

properties

IUPAC Name |

methyl 3-(2-methoxyethyl)-2-(3-methoxynaphthalene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c1-29-11-10-26-19-9-8-17(23(28)31-3)14-21(19)32-24(26)25-22(27)18-12-15-6-4-5-7-16(15)13-20(18)30-2/h4-9,12-14H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXINATUPXENHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

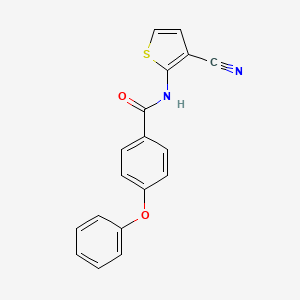

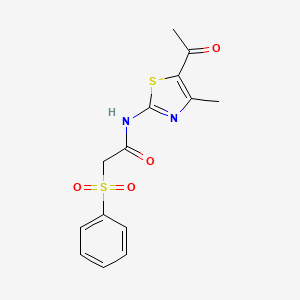

![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

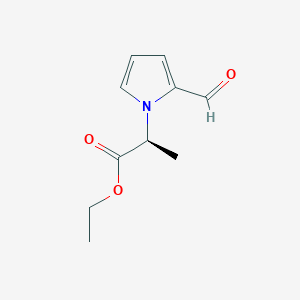

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

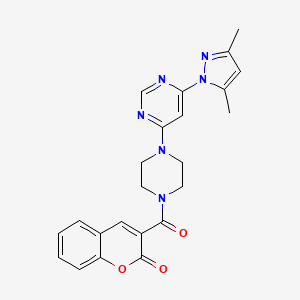

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)